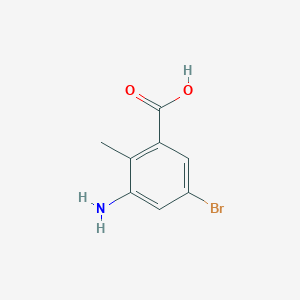

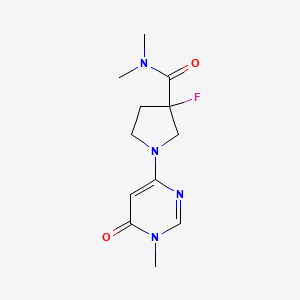

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide were not found, a related study describes the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .科学的研究の応用

Chemical Reactivity and Compound Formation

One aspect of research on related compounds to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide includes studying their chemical reactivity and the synthesis of new derivatives. For instance, the reactivity of certain pyrazolo[5,1-c][1,2,4]triazine derivatives under various conditions has been explored, leading to the formation of new amides through acylation reactions. This type of research underpins the development of compounds with potential pharmacological applications due to their diverse biological activities (Mironovich & Shcherbinin, 2014).

Biological Activities and Potential Pharmacological Uses

Research into compounds similar to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide often focuses on their biological activities, which can lead to potential pharmacological applications. Studies have shown that derivatives of pyrazolopyridines exhibit significant antioxidant, antitumor, and antimicrobial activities. These findings highlight the therapeutic potential of such compounds in treating various diseases and conditions (El‐Borai et al., 2013).

Herbicide Development

Further applications include the development of herbicides based on pyridazinone compounds. Research has shown that these compounds can inhibit photosynthesis in plants, making them effective as herbicides. This is particularly relevant for agricultural science and the development of new strategies for weed control (Hilton et al., 1969).

Corrosion Inhibition

Additionally, pyrazole derivatives have been studied for their corrosion inhibition properties, with some showing promising results in protecting metals against corrosion in acidic environments. This research is important for materials science, especially in industries where metal longevity and integrity are crucial (Yadav et al., 2016).

作用機序

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a key role in many cellular processes, including cell growth and survival .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .

Biochemical Pathways

Tyrosine kinases, which could be a potential target of this compound, are involved in key processes linked to cell growth and survival .

Result of Action

Related compounds have shown anti-angiogenic and dna cleavage activities .

特性

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-3-4-15(20)17-13-8-6-12(7-9-13)16-14-10-5-11(2)18-19-14/h5-10H,3-4H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPXJYRBZKGZOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)

![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)

![N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2384582.png)